molecular formula C11H16N2O3S B11172160 N-(4-sulfamoylphenyl)pentanamide

N-(4-sulfamoylphenyl)pentanamide

Cat. No.: B11172160
M. Wt: 256.32 g/mol
InChI Key: YLGGQMUYDSKQIG-UHFFFAOYSA-N
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Description

N-(4-Sulfamoylphenyl)pentanamide is a sulfonamide derivative featuring a pentanamide moiety attached to a phenyl ring substituted with a sulfamoyl group (-SO₂NH₂) at the para position.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-(4-sulfamoylphenyl)pentanamide

InChI

InChI=1S/C11H16N2O3S/c1-2-3-4-11(14)13-9-5-7-10(8-6-9)17(12,15)16/h5-8H,2-4H2,1H3,(H,13,14)(H2,12,15,16)

InChI Key

YLGGQMUYDSKQIG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylphenyl)pentanamide typically involves the reaction of 4-aminobenzenesulfonamide with pentanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-sulfamoylphenyl)pentanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry: N-(4-sulfamoylphenyl)pentanamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain proteases, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer. Its ability to inhibit specific enzymes makes it a valuable lead compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group can form strong hydrogen bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt the normal function of the enzyme, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Analogs and Their Pharmacological Profiles

The following table compares N-(4-sulfamoylphenyl)pentanamide with structurally related sulfonamide-pentanamide derivatives:

Compound Name Substituent on Sulfonamide Phenyl Molecular Weight logP Key Pharmacological Activity Key Reference
This compound -SO₂NH₂ 312.43 g/mol ~3.5* Antitubercular (predicted)
N4-Valeroylsulfamerazine (21) -NH-(4-methyl-2-pyrimidinyl) 405.47 g/mol 2.8 Antitubercular
N4-Valeroylsulfathiazole (23) -NH-(2-thiazolyl) 367.45 g/mol 3.1 Antimicrobial
N-(4-Methoxyphenyl)pentanamide -OCH₃ 223.28 g/mol 2.4 Anthelmintic
N-[4-(4-Acetamidophenyl)sulfonylphenyl]propanamide -NHCOCH₃ (acetyl) 349.39 g/mol 4.05 Not reported

*Estimated based on structural similarity to and .

Key Observations :

Substituent Effects on Activity :

  • The sulfamoyl group (-SO₂NH₂) enhances solubility and target binding via hydrogen bonding, as seen in antitubercular agents like N4-Valeroylsulfamerazine .
  • Replacing -SO₂NH₂ with -OCH₃ (as in N-(4-methoxyphenyl)pentanamide) reduces cytotoxicity while retaining anthelmintic activity, suggesting substituents modulate toxicity profiles .

Compounds like N4-Valeroylsulfathiazole (logP = 3.1) balance lipophilicity and solubility for antimicrobial activity .

Synthetic Accessibility :

  • N-(4-Methoxyphenyl)pentanamide is synthesized with a 69% yield via straightforward amidation, demonstrating the feasibility of simplified derivatives . In contrast, this compound derivatives require more complex protection-deprotection steps .

Pharmacokinetic and Toxicity Comparisons

  • N-(4-Methoxyphenyl)Pentanamide :

    • Lower cytotoxicity than albendazole (cell viability >90% vs. 50% for albendazole in animal cells) .
    • Adheres to Lipinski’s rule of five, with high gastrointestinal absorption and blood-brain barrier penetration predicted .
  • This compound Analogs :

    • Derivatives like N4-Valeroylsulfamerazine exhibit antitubercular activity but may face metabolic challenges due to CYP inhibition .
    • The tert-butyl derivative () has a chiral center, which could influence enantioselective activity and metabolism .

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